molecular formula C14H10ClN5OS B2666928 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285630-57-0

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2666928
CAS No.: 1285630-57-0
M. Wt: 331.78
InChI Key: OJYZFNXZNKBRET-CAOOACKPSA-N
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Description

3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a pyridinylmethylene group, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a halogenation reaction, where a thiophene derivative is chlorinated.

    Condensation with Pyridinylmethylene: The final step involves the condensation of the pyrazole derivative with a pyridinylmethylene compound under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group on the thienyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides, while substitution of the chloro group can produce a variety of substituted thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. It has been investigated for its anti-inflammatory and anticancer properties, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its derivatives may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to the modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(5-Methyl-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(5-Chloro-2-thienyl)-N’-(4-methylpyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of its functional groups. The presence of the chloro group on the thienyl ring and the pyridinylmethylene moiety provides distinct chemical properties and biological activities that are not observed in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1285630-57-0

Molecular Formula

C14H10ClN5OS

Molecular Weight

331.78

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+

InChI Key

OJYZFNXZNKBRET-CAOOACKPSA-N

SMILES

C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

solubility

not available

Origin of Product

United States

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